1-(Thien-2-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-(Thien-2-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by the presence of a thienylsulfonyl group and a trifluoromethylphenyl group attached to a piperazine ring
Preparation Methods
. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(Thien-2-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Thien-2-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-(Thien-2-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
1-(Thien-2-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-(Thien-2-ylsulfonyl)piperazine: Lacks the trifluoromethylphenyl group, which may result in different chemical and biological properties.
4-(Trifluoromethyl)phenylpiperazine: Lacks the thienylsulfonyl group, which may affect its reactivity and applications.
1-(Thien-2-ylsulfonyl)-4-phenylpiperazine: Lacks the trifluoromethyl group, which may influence its stability and interactions with molecular targets
Properties
Molecular Formula |
C15H15F3N2O2S2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-thiophen-2-ylsulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C15H15F3N2O2S2/c16-15(17,18)12-3-1-4-13(11-12)19-6-8-20(9-7-19)24(21,22)14-5-2-10-23-14/h1-5,10-11H,6-9H2 |
InChI Key |
HXBWFNXMUHTETM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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